molecular formula C16H18N6OS B2572930 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2380183-93-5

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Katalognummer: B2572930
CAS-Nummer: 2380183-93-5
Molekulargewicht: 342.42
InChI-Schlüssel: GBCWIZAMMKPYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core substituted with a piperazine moiety linked to a 3-methyl-1,2,4-oxadiazole group at position 3 and a thiophen-2-yl group at position 4. The piperazine ring enhances solubility and flexibility, while the thiophene and oxadiazole moieties contribute to aromatic and hydrogen-bonding interactions, respectively. Such structural features are common in medicinal chemistry for targeting ion channels or enzymes .

Eigenschaften

IUPAC Name

3-methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-12-17-16(23-20-12)11-21-6-8-22(9-7-21)15-5-4-13(18-19-15)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWIZAMMKPYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves several steps, typically including:

  • Formation of the Oxadiazole Ring : Utilizing appropriate hydrazones or acylhydrazones as precursors.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Thiophene Integration : Employing thiophene derivatives to form the final pyridazine structure.

These steps can be optimized based on various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Studies have shown that compounds similar to the target molecule demonstrate activity at concentrations ranging from 4 to 32 μg/mL, making them potentially useful in treating infections caused by resistant pathogens .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyridazine derivatives. The compound's ability to interact with specific cellular targets may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in vitro against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory activity of related piperazine derivatives has been documented through various assays. These compounds may inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced activity against resistant strains, providing a foundation for further development of new antibiotics based on similar scaffolds .

Case Study 2: Anticancer Activity Assessment

In another study focused on the anticancer properties of pyridazine derivatives, compounds were tested against human cancer cell lines using MTT assays to assess cytotoxicity. Results demonstrated that specific modifications to the structure significantly increased potency against cancer cells compared to standard chemotherapy agents .

Tables

Application AreaKey Findings
Antimicrobial ActivityEffective against MRSA at 4–32 μg/mL
Anticancer PotentialSignificant cytotoxicity in human cancer cell lines
Anti-inflammatoryInhibits inflammatory pathways

Wirkmechanismus

The mechanism of action of 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

Table 1: Key Structural Differences
Compound Name/ID Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Pyridazine - Piperazine-linked 3-methyl-1,2,4-oxadiazole
- Thiophen-2-yl
C₁₉H₂₀N₆OS* 388.47 g/mol
F840-0568 Pyridazine - Sulfanyl-linked 3-(4-ethylphenyl)-1,2,4-oxadiazole
- 4-(Propan-2-yl)phenyl
C₂₄H₂₄N₄OS 416.54 g/mol
F840-0541 Pyridazine - Sulfanyl-linked 3-phenyl-1,2,4-oxadiazole
- 4-(Propan-2-yl)phenyl
C₂₂H₂₀N₄OS 388.49 g/mol
Compound 47 Benzo[d]imidazol-2-one - 3-((4′-(Trifluoromethyl)-biphenyl-3-yl)methyl)-1,2,4-oxadiazole C₂₆H₁₈F₃N₅O₂ 513.45 g/mol

*Estimated based on substituent contributions.

Key Observations :

  • Linker Groups: The target compound uses a piperazine linker, while analogs F840-0568 and F840-0541 employ sulfanyl (-S-) linkers.

Key Observations :

  • Yields for 1,2,4-oxadiazole-containing compounds vary widely (30–72%), suggesting sensitivity to substituent bulk (e.g., Compound 50’s 30% yield due to a bulky pyridin-3-yl group) .
  • High purity (>98%) across analogs indicates robust purification protocols, likely applicable to the target compound .

Key Observations :

  • Piperazine and thiophene groups may redirect activity toward kinase or enzyme targets, as seen in ’s pyridazine derivatives .

Biologische Aktivität

The compound 3-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticonvulsant, and anti-tubercular properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. A study reported that certain oxadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against methicillin-resistant strains, outperforming standard treatments like chloramphenicol .

Anticonvulsant Activity

The anticonvulsant potential of oxadiazole derivatives has also been explored. In a study evaluating various substituted oxadiazoles, compounds demonstrated activity in multiple seizure models (e.g., maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models). The introduction of specific substituents enhanced their efficacy, indicating that modifications to the oxadiazole ring can significantly influence biological outcomes .

Anti-tubercular Activity

One of the most promising aspects of this compound is its anti-tubercular activity. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis, indicating potent anti-tubercular properties .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeCompound StructureMIC/IC50 ValuesReference
Antimicrobial3-Methyl-1,2,4-oxadiazol derivatives4–32 μg/mL
AnticonvulsantSubstituted oxadiazolesActive in MES/PTZ
Anti-tubercularSimilar oxadiazole derivativesIC50: 1.35–2.18 μM

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, researchers synthesized multiple compounds and tested their efficacy against resistant bacterial strains. The results indicated that specific modifications led to enhanced antimicrobial activity, suggesting that the structural diversity within this class could be exploited for developing new antibiotics .

Case Study 2: Anti-tubercular Screening

Another research effort focused on evaluating the anti-tubercular potential of several oxadiazole-based compounds against Mycobacterium tuberculosis. The study highlighted that certain derivatives not only exhibited low toxicity towards human cells but also maintained significant anti-tubercular activity at low concentrations, paving the way for further development in this area .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.